3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine 3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 858117-07-4
VCID: VC18657377
InChI: InChI=1S/C9H10N2O/c1-12-6-7-5-11-9-8(7)3-2-4-10-9/h2-5H,6H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine

CAS No.: 858117-07-4

Cat. No.: VC18657377

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine - 858117-07-4

Specification

CAS No. 858117-07-4
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name 3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C9H10N2O/c1-12-6-7-5-11-9-8(7)3-2-4-10-9/h2-5H,6H2,1H3,(H,10,11)
Standard InChI Key AVQQAGCANVYWGL-UHFFFAOYSA-N
Canonical SMILES COCC1=CNC2=C1C=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine moiety at the [2,3-b] position. The methoxymethyl substituent at the 3-position introduces both steric bulk and hydrogen-bonding potential, influencing its interactions with biological targets. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}
Molecular Weight162.188 g/mol
Exact Mass162.079 Da
Polar Surface Area37.91 Ų
LogP1.71

The moderate LogP value suggests balanced lipophilicity, enhancing membrane permeability while retaining aqueous solubility . The polar surface area, driven by the pyridine nitrogen and methoxymethyl oxygen, aligns with drug-like properties for central nervous system penetration .

Synthetic Methodologies

Core Scaffold Construction

The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization reactions. One approach involves condensing 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with aldehydes under basic conditions, followed by reductive amination to introduce substituents . For 3-(methoxymethyl) derivatives, methoxymethylation at the 3-position can be achieved using methoxymethyl chloride in the presence of a base, though regioselectivity challenges necessitate careful optimization .

Functionalization Strategies

Post-core modification often employs cross-coupling reactions. A Suzuki–Miyaura coupling at the 2-position with aryl boronic acids has been demonstrated for analogous compounds, preserving the methoxymethyl group’s integrity . Buchwald–Hartwig amination at the 4-position further diversifies the scaffold, though masking reactive sites (e.g., pyrrole NH) with protecting groups like trimethylsilylethoxymethyl (SEM) is critical to prevent side reactions .

Challenges in Deprotection

SEM group removal under acidic conditions (e.g., trifluoroacetic acid) often leads to side products, including formaldehyde-mediated dimers or tricyclic derivatives . For example, heating 3-(methoxymethyl)-SEM-protected analogs at 50°C in TFA yielded an eight-membered tricyclic azaindole (31%) alongside the desired product . Such findings underscore the need for mild deprotection protocols when working with this scaffold.

Comparative Analysis with Related Scaffolds

Substituent Effects on Bioactivity

  • 5-Position: Trifluoromethyl groups enhance FGFR potency by forming hydrophobic interactions with Gly485 .

  • 3-Position: Methoxymethyl improves solubility without sacrificing membrane permeability .

  • 4-Position: Amines or heterocycles enable hydrogen bonding with conserved kinase residues .

Future Directions and Challenges

Structural Optimization

  • Kinase Selectivity: Introducing bulky substituents at the 2-position may reduce off-target effects, as demonstrated in MPS1 inhibitors .

  • Prodrug Development: Masking the pyrrole NH as a phosphate prodrug could enhance oral bioavailability .

Synthetic Innovations

  • Flow Chemistry: Continuous-flow systems may mitigate deprotection challenges by precisely controlling reaction times and temperatures .

  • Enzymatic Catalysis: Lipase-mediated regioselective acylation could streamline methoxymethyl group introduction .

Unanswered Questions

  • Does the methoxymethyl group participate in hydrogen bonding or act solely as a steric modulator?

  • How do metabolic pathways (e.g., O-demethylation) impact in vivo efficacy?

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